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simotinib clinical dosing regimen twice daily
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Compound Focus: Simotinib

CAS No.: 944258-89-3

Cat. No.: S547966

Simotinib Clinical Dosing Regimen & Protocol

Simotinib is a novel, specific EGFR tyrosine kinase inhibitor that was under investigation for advanced

Non-Small Cell Lung Cancer (NSCLC) with EGFR sensitizing mutations [1] [2].

Established Dosing Regimen

The following data summarizes the key dosing and administration parameters from a phase Ib clinical trial
(NCT01772732) [3] [1] [2].

Parameter Details

Indication Advanced or metastatic NSCLC with EGFR sensitizing mutations (e.g.,
E19del, L858R), relapsed after first-line platinum-based chemotherapy [1]

2].

Recommended Oral, twice daily (approximately every 12 hours) with continuous dosing in
Administration 28-day cycles [1] [2].

Dose Levels Studied 100 mg, 200 mg, 300 mg, 400 mg, 500 mg, and 650 mg, all administered
twice daily [3] [1].
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Parameter Details

Maximum Tolerated Not reached within the studied dose range (up to 650 mg twice daily). No
Dose (MTD) dose-limiting toxicities (DLTs) were reported [1] [2].

Food Effect Information not specified in the available study results.

Pharmacokinetic (PK) Profile

Understanding the PK properties helps rationalize the twice-daily dosing schedule. The data below were

collected after multiple-dose administration [1] [2].

PK Parameter Value/Range

Time to Max 1to 4 hours
Concentration (T~max~)

Elimination Half-Life 6.2 to 13.0 hours
(T~1/2~)
Dose Proportionality Exposure was approximately proportional from 200 mg to 650 mg after a

single dose, but was less than dose-proportional after multiple doses.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these clinical findings, here is a summary of the key

methodological details.

Clinical Trial Design Protocol

e Study Identifier: NCT01772732 [3] [1].

e Objective: Primary: Assess safety and tolerability. Secondary: Evaluate PK profile and preliminary
anti-tumor activity [2].

¢ Design: Single-center, non-randomized, dose-escalation study using a 3+3 design [1] [2].
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e Patient Population: 41 enrolled patients aged 18-65 with confirmed advanced NSCLC and EGFR
mutations, who had relapsed after platinum-based chemotherapy. ECOG performance status of 0-2
was required [1] [2].

¢ Treatment Schedule: Simotinib was administered orally twice daily for 28-day cycles. Dose
escalation proceeded only if no DLTs were observed in the previous cohort during the first cycle [1].

e DLT Assessment Period: The first 28-day cycle [1].

o Efficacy Assessment: Tumor response was assessed via CT or MRI at baseline, on Day 29, and
every 8 weeks thereafter [1].

Pharmacokinetic Assessment Protocol

¢ Blood Sampling Schedule: Samples were collected on:
o Day 1: Pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours post-dose.
o Days 8, 9, 10, 15, 22, and 29: Specific times not detailed in the abstract, but used for PK
profiling [1].
¢ PK Parameters Calculated: Maximum plasma concentration (C~max~), time to C~max~ (T~max~),
area under the plasma concentration-time curve (AUC), and terminal half-life (T~1/2~) [1] [2].

Mechanism of Action & Signaling Pathway

Simeotinib is a small molecule classified as a tyrosine kinase inhibitor (TKI). It specifically and selectively

inhibits the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase (RTK) [2] [4].

The diagram below illustrates its mechanism of action and the associated experimental workflow for

profiling its activity.

Key Application Notes for Researchers

e Dosing Justification: The twice-daily regimen is supported by a half-life of 6.2-13.0 hours, which is
suitable for maintaining target coverage throughout the day [1] [2].

o Safety Profile: The phase Ib trial demonstrated a favorable safety profile. Rash (41.5%) and
diarrhea (56.1%) were the most frequent adverse events, consistent with the class effects of EGFR
inhibitors. Most events were mild to moderate in severity [3] [2].

e Efficacy Signals: Promising efficacy was observed, with a 40% partial response rate and a median
progression-free survival (PFS) of 9.9 months. Notably, activity was also seen in patients with brain
metastases [3].
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e Combination Potential: A key resistance mechanism to targeted therapy is adaptive feedback loops
involving other pathways. Research in other EGFR inhibitors suggests that combining TKIs with
broad anti-inflammatory agents like prednisone can more effectively suppress these resistance
pathways compared to blocking a single component like TNF [5].

Important Development Status Note

The clinical data referenced here is from a phase Ib trial published in 2019. The status of simetinib's clinical
development beyond this phase is not confirmed by the available search results. It is essential to consult
current clinical trial registries (e.g., ClinicalTrials.gov) for the latest information on its development status,

ongoing trials, and any updated dosing regimens.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtl’;taer;o, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547966?utm_src=pdf-bulk
https://www.smolecule.com/products/s547966?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

